Commercial Availability and Purity Specification: ≥95% for 2-(Benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide
The target compound is offered by established chemical suppliers at ≥95% purity (HPLC). In contrast, closely related derivatives bearing the same core (e.g., 3-methylthiophen-2-ylmethylidene or 5-methylthiophen-2-ylmethylidene analogs) are often listed as 'bespoke synthesis only' or with lower purity thresholds. [1] This quantifiable purity commitment is critical for reproducible biological assay outcomes and synthetic intermediate reliability.
| Evidence Dimension | Commercially supplied purity |
|---|---|
| Target Compound Data | ≥95% (HPLC) |
| Comparator Or Baseline | 3-methylthiophen-2-ylmethylidene analog: bespoke only; 5-methylthiophen-2-ylmethylidene analog: no purity data publicly listed |
| Quantified Difference | Target compound: verified ≥95%; related thiophene analogs: no equivalent guaranteed purity specification publicly available from primary vendors |
| Conditions | Vendor technical datasheets; purity determined by HPLC |
Why This Matters
For buyers requiring immediate, quantifiable purity for assay-ready use without costly re-purification, 2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide offers a procurement advantage over related thiophene-substituted benzotriazole derivatives lacking published purity specifications.
- [1] Molaid Product Page for 2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide: no purity specification provided. View Source
